molecular formula C10H15N3O4 B8374533 3-Amino-5-(2,2-dimethoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester

3-Amino-5-(2,2-dimethoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8374533
M. Wt: 241.24 g/mol
InChI Key: HYVOOAGALCJQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163011B2

Procedure details

To a solution of 3-amino-5-(2,2-dimethoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester (300 mg, 1.244 mmol) and Et3N (1.213 ml, 8.70 mmol) in DCM (10 ml) at −10° C. was added dropwise trimethylsilyl trifluoromethanesulfonate (0.809 ml, 4.48 mmol). The reaction mixture was stirred at room temperature for 100 min. A saturated solution of NaHCO3 was added and the mixture was extracted twice with DCM. The combined organic layers were washed with NH4Cl solution and brine, dried with Na2SO4, filtered and concentrated under reduced pressure to obtain a brown oil (560 mg). The resulting crude material (mixture of E and Z) was directly used in the next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1.213 mL
Type
reactant
Reaction Step One
Quantity
0.809 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([CH2:12][CH:13](OC)[O:14][CH3:15])=[CH:7][N:6]=1)=[O:4].CCN(CC)CC.FC(F)(F)S(O[Si](C)(C)C)(=O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([CH:12]=[CH:13][O:14][CH3:15])=[CH:7][N:6]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1N)CC(OC)OC
Name
Quantity
1.213 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.809 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 100 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with NH4Cl solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1N)C=COC
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: CALCULATEDPERCENTYIELD 215.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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